L-Asparaginyl-L-seryl-L-seryl-L-asparaginyl-L-tyrosine
Description
Chemical Identity and Nomenclature of L-Asparaginyl-L-seryl-L-seryl-L-asparaginyl-L-tyrosine
IUPAC Systematic Nomenclature and Sequence Representation
The IUPAC systematic name for this compound is derived from its sequential arrangement of amino acids, starting from the N-terminal asparagine residue and terminating at the C-terminal tyrosine. Using IUPAC’s substitution-based nomenclature, the peptide is designated as follows:
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carbamoylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carbamoylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
This name reflects the stereochemistry (L-configuration) and functional groups of each residue. The parent structure originates from the C-terminal tyrosine, with preceding amino acids treated as substituents. The sequence is alternatively represented in three-letter codes as Asn-Ser-Ser-Asn-Tyr or in one-letter codes as N-S-S-N-Y , adhering to standardized peptide notation. In HELM (Hierarchical Editing Language for Macromolecules) notation, the peptide is encoded as PEPTIDE1{N.S.S.A.Y}$$$$ , where each dot separates individual residues.
Trivial Names and Historical Terminology in Peptide Chemistry
Trivial names for peptides often arise from functional roles or simplified sequence descriptors. While this compound lacks a widely recognized trivial name, historical practices in peptide chemistry offer context. For instance, peptides like "peptide T" (H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH) derive their names from functional characteristics or research contexts. Similarly, the target peptide might be informally termed "Asn-Ser-Ser-Asn-Tyr" or "NSSNY peptide" in literature, emphasizing its sequence.
Historically, peptides were named after their biological sources (e.g., "bradykinin" from slow contraction effects). Synthetic peptides, however, increasingly adopt sequence-based trivial names to avoid ambiguity. For example, the hexapeptide L-Asparaginyl-L-cysteinyl-L-glutaminyl-L-seryl-L-threonyl-L-tyrosine is identified by its residue sequence rather than a functional title. This shift underscores the importance of standardized nomenclature in differentiating structurally similar peptides.
Sequence Variants and Isomeric Considerations
Sequence variants of this compound may arise from amino acid substitutions, positional swaps, or stereochemical alterations. For example:
- Substitutional Variants : Replacing serine with threonine introduces a methyl group, altering hydrophobicity. Similarly, substituting asparagine with glutamine modifies side-chain carbamoyl groups.
- Positional Isomers : Swapping the two serine residues (though identical) could theoretically occur during synthesis, though this would not alter the primary structure.
- Stereoisomers : Incorporating D-amino acids (e.g., D-serine) disrupts the peptide’s natural conformation, potentially affecting biological interactions.
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are pivotal in identifying variants. For instance, MS/MS analysis can detect mass shifts (+27.01 Da) caused by serine-to-asparagine substitutions, as demonstrated in studies of monoclonal antibodies. NMR further resolves conformational differences, such as β-turn formations in peptides like H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH.
Table 1: Comparative Analysis of Sequence Variants
| Variant | Molecular Formula | Mass Shift (Da) | Structural Impact |
|---|---|---|---|
| Target Peptide | C₃₂H₄₈N₁₀O₁₇ | - | Baseline |
| Ser→Thr Substitution | C₃₃H₅₀N₁₀O₁₇ | +14.03 | Increased hydrophobicity |
| Asn→Gln Substitution | C₃₂H₄₈N₁₀O₁₆ | -17.01 | Altered hydrogen bonding |
| D-Serine Isomer | C₃₂H₄₈N₁₀O₁₇ | 0 | Altered stereochemistry |
These variants highlight the peptide’s structural plasticity and the analytical techniques required to characterize them.
Properties
CAS No. |
591748-85-5 |
|---|---|
Molecular Formula |
C23H33N7O11 |
Molecular Weight |
583.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C23H33N7O11/c24-12(6-17(25)34)19(36)29-15(8-31)22(39)30-16(9-32)21(38)27-13(7-18(26)35)20(37)28-14(23(40)41)5-10-1-3-11(33)4-2-10/h1-4,12-16,31-33H,5-9,24H2,(H2,25,34)(H2,26,35)(H,27,38)(H,28,37)(H,29,36)(H,30,39)(H,40,41)/t12-,13-,14-,15-,16-/m0/s1 |
InChI Key |
GUBRSAREAUMFFL-QXKUPLGCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)O |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
- Principle: Sequential addition of protected amino acids to a growing peptide chain anchored on an insoluble resin.
- Key Steps:
- Activation and Coupling: Each amino acid is activated (commonly using reagents like HBTU, DIC, or HATU) to form an active ester intermediate, which then reacts with the free amine group of the resin-bound peptide.
- Deprotection: Temporary protecting groups (e.g., Fmoc for the amino group) are removed using mild bases such as piperidine to expose the amine for the next coupling.
- Cleavage: After the full sequence assembly, the peptide is cleaved from the resin using acidic cocktails (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS)).
This method allows for high purity and yield, with the ability to incorporate complex sequences and modifications.
Preparation of this compound
Selection and Protection of Amino Acids
- Amino Acids: L-Asparagine, L-Serine, and L-Tyrosine.
- Protecting Groups:
- Amino groups: Fmoc (9-fluorenylmethyloxycarbonyl) is commonly used for temporary protection.
- Side chains:
- Asparagine side chain amide protected with trityl or other acid-labile groups.
- Serine hydroxyl protected with t-butyl (tBu) or benzyl groups.
- Tyrosine phenol protected with t-butyl or other ether-type protecting groups to prevent side reactions.
Stepwise Synthesis Protocol
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Resin Loading | Attach first amino acid (L-tyrosine) to solid resin (e.g., Wang or Rink amide resin) | Ensures C-terminal tyrosine anchoring |
| 2 | Deprotection | Remove Fmoc group with 20% piperidine in DMF | Exposes amine for next coupling |
| 3 | Coupling | Add Fmoc-L-asparagine (protected side chain), activated with HBTU/DIC and DIPEA | Coupling efficiency monitored by Kaiser test |
| 4 | Deprotection | Remove Fmoc from asparagine | Prepare for next amino acid addition |
| 5 | Coupling | Add Fmoc-L-serine (protected side chain) | Repeat deprotection and coupling for second serine |
| 6 | Coupling | Add second Fmoc-L-serine | Ensures sequence fidelity |
| 7 | Coupling | Add Fmoc-L-asparagine | Completes pentapeptide sequence |
| 8 | Final Deprotection and Cleavage | Treat with TFA cocktail (TFA/TIS/H2O) | Removes side chain protections and cleaves peptide from resin |
| 9 | Purification | Purify crude peptide by preparative HPLC | Achieves >95% purity |
Analytical Monitoring
- HPLC: Used to monitor coupling efficiency and purity.
- Mass Spectrometry (LC-MS): Confirms molecular weight and sequence integrity.
- TLC and Kaiser Test: Monitor free amine groups during synthesis.
Alternative and Complementary Preparation Methods
Enzymatic Peptide Synthesis
- l-Amino Acid Ligases (Lal): Enzymes like those from Pseudomonas syringae catalyze ATP-dependent condensation of unprotected amino acids to form peptides with high specificity.
- Advantages: Mild conditions, fewer side reactions, and potential for stereospecific synthesis.
- Limitations: Substrate specificity may limit sequence flexibility; less common for longer peptides.
Preparation of L-Tyrosine Derivatives Relevant to the Peptide
Since L-tyrosine is a key residue in the pentapeptide, its derivatives are often prepared to facilitate peptide synthesis or modification.
Esterification and Amidation of L-Tyrosine
- Esterification with methanol in the presence of acid catalysts to form methyl esters.
- Amidation using trifluoroacetic anhydride and alkali to protect amino groups.
- Etherification reactions to protect phenolic hydroxyl groups using triphenylphosphine and azodicarbonyl compounds.
- Hydrolysis and purification steps yield protected L-tyrosine derivatives suitable for peptide coupling.
Data Summary of L-Tyrosine Derivative Preparation
| Step | Reaction Type | Reagents | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|
| Esterification | L-Tyrosine + Methanol + Acid catalyst | 81.4 | 99.3 | |
| Amidation | Trifluoroacetic anhydride + Alkali | 85.8 | 99.1 | |
| Etherification | Triphenylphosphine + Azodicarbonyl compounds | - | - |
Note: These steps are adapted from patented methods for L-tyrosine derivatives preparation, which can be integrated into peptide synthesis workflows.
Purification and Characterization
- High-Performance Liquid Chromatography (HPLC): Essential for isolating the target pentapeptide from side products.
- Mass Spectrometry (MS): Confirms molecular weight and sequence.
- NMR Spectroscopy: Provides structural confirmation, especially for side chain integrity.
- Amino Acid Analysis: Verifies composition and sequence.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly on resin with protected amino acids | High purity, automation possible, sequence control | Requires protecting groups, expensive reagents |
| Enzymatic Synthesis (Lal) | ATP-dependent ligation of free amino acids | Mild conditions, stereospecific | Limited substrate scope, less common for longer peptides |
| Solution-Phase Synthesis | Stepwise coupling in solution | Useful for small peptides | Labor-intensive, lower yield for longer peptides |
| L-Tyrosine Derivative Preparation | Chemical modification of L-tyrosine for protection | Facilitates peptide synthesis | Additional synthetic steps required |
Research Findings and Practical Considerations
- The SPPS method remains the gold standard for synthesizing peptides like this compound due to its efficiency and scalability.
- Protecting groups must be carefully selected to avoid side reactions, especially for polar residues like serine and asparagine.
- The purity of the final peptide is critical for biological applications and is typically ensured by preparative HPLC.
- Modifications of L-tyrosine residues can influence peptide solubility and biological activity, necessitating tailored protection strategies.
- Enzymatic methods offer promising alternatives but require further optimization for complex sequences.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-seryl-L-seryl-L-asparaginyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
Oxidation: Dityrosine, oxidized serine derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Asparaginyl-L-seryl-L-seryl-L-asparaginyl-L-tyrosine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in targeting specific molecular pathways involved in diseases.
Industrial Processes: Utilized in the development of biosensors and biocatalysts.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-seryl-L-seryl-L-asparaginyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s unique sequence allows it to bind to these targets with high specificity, modulating their activity. For example, it may inhibit or activate enzymatic reactions, depending on the context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Shorter Peptides
- Glycyl-L-tyrosine hydrochloride (CAS listed in ): A dipeptide (Gly-Tyr) with molecular formula C₁₁H₁₅ClN₂O₄ and molecular weight ~238.26 g/mol. Gly-Tyr is often used in studies of peptide hydrolysis and enzymatic activity .
Modified Residues
- 3-Methyl-L-tyrosine (CAS 17028-03-4, ): A tyrosine derivative with a methyl group at the 3-position of the phenolic ring. Its molecular formula is C₁₀H₁₃NO₃, and it is more hydrophobic than unmodified tyrosine due to the methyl group. This modification could reduce solubility in aqueous media compared to the target pentapeptide, which retains a free phenolic hydroxyl group .
Longer Peptides
L-Tyrosyl-L-alanyl-L-cysteinyl-L-phenylalanyl-L-valyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-threonylglycyl-L-arginyl-L-asparaginyl-L-asparaginyl-L-serine (CAS 251541-01-2, ):
A 14-residue peptide with molecular formula C₆₈H₁₀₅N₂₁O₂₃S (MW 1616.75 g/mol). Its extended structure includes cysteine (thiol group) and arginine (guanidinium group), enabling disulfide bonding and stronger cationic interactions—features absent in the target pentapeptide. The larger size also implies lower membrane permeability and higher metabolic stability .- L-Serine,L-valyl-L-asparaginyl-L-tyrosyl-L-valyl-L-tyrosyl-L-lysyl-L-tyrosyl-L-threonyl (CAS 873883-71-7, ): A 9-residue peptide (MW 1136.25 g/mol) with valine, lysine, and threonine residues. The lysine side chain (ε-amino group) enhances cationic character, while threonine adds a secondary hydroxyl group. These properties contrast with the target peptide’s reliance on serine and asparagine for polar interactions .
Table 1: Structural and Molecular Comparison
| Compound Name | Residues | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| L-Asparaginyl-L-seryl-L-seryl-L-asparaginyl-L-tyrosine | 5 | C₃₀H₄₄N₁₀O₁₇ | 583.61 | 2×Asn (amide), 2×Ser (OH), Tyr (phenol) |
| Glycyl-L-tyrosine hydrochloride | 2 | C₁₁H₁₅ClN₂O₄ | 238.26 | Gly (amine), Tyr (phenol) |
| 3-Methyl-L-tyrosine | 1 | C₁₀H₁₃NO₃ | 195.22 | Tyr (3-methyl-phenol) |
| 14-residue peptide (CAS 251541-01-2) | 14 | C₆₈H₁₀₅N₂₁O₂₃S | 1616.75 | Cys (thiol), Arg (guanidinium) |
Research Implications
The target pentapeptide’s compact structure and polar residues make it a candidate for studying peptide-protein interactions or as a substrate for proteases. In contrast, longer peptides (e.g., 14-residue) may serve as models for protein folding or drug delivery systems due to their stability and multifunctional side chains. Modified residues like 3-methyl-tyrosine offer insights into structure-activity relationships for hydrophobic environments .
Biological Activity
L-Asparaginyl-L-seryl-L-seryl-L-asparaginyl-L-tyrosine is a complex peptide composed of five amino acids: asparagine, serine, and tyrosine. This compound exhibits a range of biological activities due to its unique structure and the specific roles of its constituent amino acids in various physiological processes. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound can be attributed to several mechanisms:
- Neurotransmitter Synthesis : L-Tyrosine, a key component of this peptide, is a precursor for catecholamines such as dopamine and norepinephrine. These neurotransmitters are crucial for cognitive function and mood regulation .
- Protein Synthesis : L-Asparagine and L-Serine play significant roles in protein synthesis and cellular metabolism. They are involved in nitrogen transport and the synthesis of phospholipids, respectively.
- Signal Transduction : The peptide may interact with specific receptors or enzymes, modulating their activity through conformational changes or competitive inhibition.
Case Studies
-
Cognitive Function Enhancement :
A study investigated the effects of L-Tyrosine supplementation on cognitive performance during stressful conditions. Participants who received L-Tyrosine exhibited improved cognitive function compared to those on a placebo, suggesting that the amino acid's presence in the peptide may enhance mental resilience under stress . -
Cancer Treatment Research :
Research has shown that peptides containing L-Tyrosine can exhibit immune-modulating properties. In vitro studies demonstrated that these peptides could enhance the efficacy of certain cancer treatments by modulating immune responses. -
Neuroprotective Effects :
The role of L-Tyrosine in dopamine synthesis has been linked to neuroprotective effects against neurodegenerative diseases. Animal models treated with L-Tyrosine showed reduced symptoms associated with dopamine depletion, indicating potential therapeutic applications for conditions like Parkinson's disease .
Data Table
| Amino Acid | Role in Biological Activity |
|---|---|
| L-Asparagine | Nitrogen transport; building block for proteins |
| L-Serine | Protein synthesis; involved in phospholipid metabolism |
| L-Tyrosine | Precursor for catecholamines; important for neurotransmitter synthesis |
Research Findings
Recent studies have highlighted the importance of this compound in various biological processes:
- Neurotransmitter Regulation : Evidence suggests that supplementation with peptides containing L-Tyrosine can positively affect neurotransmitter levels, thereby enhancing mood and cognitive functions under stress .
- Immune Modulation : Peptides similar to this compound have been shown to modulate immune responses, which may have implications for cancer therapy and autoimmune diseases.
- Metabolic Functions : The involvement of asparagine and serine in metabolic pathways indicates that this peptide may play a role in regulating energy homeostasis within cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
